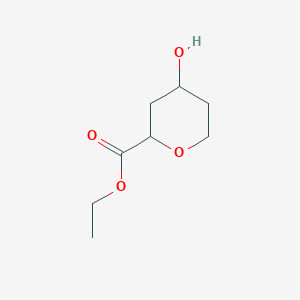

Ethyl 4-hydroxyoxane-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-hydroxyoxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxyoxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTRVQVEPJZWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-hydroxyoxane-2-carboxylate: A Key Building Block for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Tetrahydropyrans in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, found in the core structure of numerous natural products and synthetic drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. Within this class of compounds, Ethyl 4-hydroxyoxane-2-carboxylate (also known as Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate) has emerged as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application in the rational design of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

CAS Number: 1822505-24-7 Synonyms: Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate Molecular Formula: C₈H₁₄O₄[1] Molecular Weight: 174.19 g/mol [1]

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| SMILES | CCOC(=O)C1CC(O)CCO1 | [1] |

| InChI Key | MECFFZNWFZDTRY-UHFFFAOYSA-N | [2] |

The structure of Ethyl 4-hydroxyoxane-2-carboxylate, with its stereogenic centers at the 2 and 4 positions, offers the potential for diastereomeric isomers. The commercial availability of this compound is typically as a mixture of diastereomers. The presence of both a hydroxyl group and an ethyl ester provides two key functionalities for further chemical modification, making it an ideal component for linker synthesis in PROTACs.[3]

Synthesis and Characterization

Part 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

A common strategy for the synthesis of the tetrahydropyran ring is the Prins cyclization.[4] However, for the 4-oxo analogue, a more direct approach involves the Dieckmann condensation or a related intramolecular cyclization.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the 4-oxo precursor.

Part 2: Stereoselective Reduction to Ethyl 4-hydroxyoxane-2-carboxylate

The reduction of the ketone in Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate to the corresponding alcohol yields the target molecule. The choice of reducing agent will influence the stereoselectivity of this transformation.

Experimental Protocol: Conceptual Reduction

-

Dissolution: Dissolve Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

-

Addition of Reducing Agent: Slowly add a solution of a reducing agent. Common choices include:

-

Sodium borohydride (NaBH₄): A mild reducing agent that is often used for the reduction of ketones and aldehydes. It may offer some degree of diastereoselectivity based on steric hindrance.

-

Lithium aluminum hydride (LAH): A powerful reducing agent that will readily reduce the ketone. However, it is less selective and requires careful handling due to its reactivity with protic solvents.

-

Selectride reagents (L-Selectride®, K-Selectride®): Bulky reducing agents that can provide high stereoselectivity in the reduction of cyclic ketones.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired diastereomer(s).

Characterization:

The structure and purity of the synthesized Ethyl 4-hydroxyoxane-2-carboxylate should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the diastereomeric ratio.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Application in Targeted Protein Degradation: The Role of the Tetrahydropyran Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[5] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[3]

PROTAC Mechanism of Action:

Caption: Simplified schematic of PROTAC-mediated protein degradation.

Ethyl 4-hydroxyoxane-2-carboxylate is an attractive building block for PROTAC linkers for several reasons:

-

Rigidity and Conformational Constraint: The cyclic nature of the tetrahydropyran ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to improved degradation efficiency.[7]

-

Improved Physicochemical Properties: The oxygen atom in the tetrahydropyran ring and the hydroxyl group can act as hydrogen bond acceptors, improving the solubility and permeability of the PROTAC molecule. This is a significant advantage, as many PROTACs suffer from poor "drug-like" properties due to their high molecular weight and lipophilicity.

-

Vectorial Control: The defined stereochemistry of the hydroxyl and ester groups on the tetrahydropyran ring allows for precise control over the exit vectors of the linker, enabling the optimization of the spatial orientation of the POI and E3 ligase ligands.

Incorporation into a PROTAC: A Conceptual Workflow

The following workflow illustrates how Ethyl 4-hydroxyoxane-2-carboxylate can be incorporated into a PROTAC linker.

PROTAC Synthesis Workflow:

Caption: Conceptual workflow for incorporating the THP unit into a PROTAC.

Conclusion and Future Perspectives

Ethyl 4-hydroxyoxane-2-carboxylate is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its inherent structural features provide medicinal chemists with a powerful tool to modulate the properties of PROTAC linkers, leading to the development of more potent and selective therapeutics. As our understanding of the "linkerology" of PROTACs continues to grow, we can expect to see the increased use of rigid, hydrophilic scaffolds like the tetrahydropyran ring in the design of next-generation protein degraders. Further research into the stereoselective synthesis of this and related building blocks will be crucial to unlocking their full potential in drug discovery.

References

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved January 26, 2024, from [Link]

-

Ievlev, M. Y., Ershov, O. V., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link]

-

Kim, J. Y., Kim, J. H., & Lee, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Bulletin of the Korean Chemical Society, 33(2), 678-682. [Link]

-

Mares, J., & Kmoníčková, E. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved January 26, 2024, from [Link]

-

Park, J. H., Kim, H. S., & Lee, J. W. (2004). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Microbiology and Biotechnology, 14(6), 1269-1273. [Link]

-

Troup, R. I., Geden, J. V., & Scott, J. S. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1259-1272. [Link]

-

Turovska, B., Belyakov, S., & Valters, R. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

-

Ukwite, S. A., & Ciulli, A. (2022). Property-based optimisation of PROTACs. Current Opinion in Structural Biology, 77, 102484. [Link]

-

Wang, Y., Jiang, X., & Wang, A. (2018). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Molecules, 23(11), 2969. [Link]

-

Wu, Y., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society, 143(44), 18466-18478. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

-

Zhang, T., et al. (2022). Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 65(13), 9034-9051. [Link]

- CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google P

- CN106751211A - Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PubChem. (n.d.). Ethyl 4-hydroxy-6-iodoquinazoline-8-carboxylate. Retrieved January 26, 2024, from [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 26, 2024, from [Link]

Sources

- 1. ETHYL 4-HYDROXYOXANE-2-CARBOXYLATE | 1822505-24-7 [amp.chemicalbook.com]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. PROTAC Linkers | BroadPharm [broadpharm.com]

- 6. Application of Linkers in Chemical Biology [bldpharm.com]

- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxyoxane-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-hydroxyoxane-2-carboxylate

Ethyl 4-hydroxyoxane-2-carboxylate, systematically known as ethyl 4-hydroxytetrahydropyran-2-carboxylate, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring. This core structure is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, underscoring the significance of its derivatives in medicinal chemistry. The molecule is characterized by an ethyl ester group at the 2-position and a hydroxyl group at the 4-position of the oxane ring. These functional groups, along with the inherent stereochemistry of the ring, provide a versatile scaffold for chemical modification and exploration of structure-activity relationships (SAR) in drug discovery programs.

The tetrahydropyran ring system is a key structural component in a wide array of natural products exhibiting potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Consequently, synthetic methodologies leading to functionalized tetrahydropyrans are of considerable interest to the scientific community. Ethyl 4-hydroxyoxane-2-carboxylate represents a valuable building block in this context, offering multiple points for diversification.

| Physicochemical Properties | |

| Systematic Name | Ethyl 4-hydroxytetrahydropyran-2-carboxylate |

| Synonyms | Ethyl 4-hydroxyoxane-2-carboxylate |

| CAS Number | 1822505-24-7[1] |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Predicted to be a solid or liquid |

| Solubility | Predicted to be soluble in polar organic solvents |

Molecular Structure and Stereochemistry

The molecular structure of ethyl 4-hydroxyoxane-2-carboxylate is defined by a saturated six-membered oxygen-containing ring. The presence of substituents at the C2 and C4 positions introduces stereogenic centers, leading to the existence of multiple stereoisomers.

Stereoisomers: The molecule has two stereocenters at C2 and C4. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These can be grouped into two pairs of enantiomers. The relative stereochemistry of the substituents on the ring is described using cis and trans nomenclature.

-

cis-isomers: The ethyl carboxylate and hydroxyl groups are on the same face of the tetrahydropyran ring.

-

trans-isomers: The ethyl carboxylate and hydroxyl groups are on opposite faces of the ring.

The stereochemistry of these substituents significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. The different spatial arrangements of the functional groups will dictate how the molecule interacts with biological targets such as enzymes and receptors.

Conformational Analysis: The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituents (the ethyl carboxylate group at C2 and the hydroxyl group at C4) can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions. Generally, conformations with bulky substituents in the equatorial position are favored to minimize 1,3-diaxial interactions. For the trans-isomer, the diequatorial conformation is generally the most stable. For the cis-isomer, one substituent will be axial and the other equatorial. The preferred conformation will have the larger ethyl carboxylate group in the equatorial position.

Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate

An alternative and highly relevant approach would be the stereoselective reduction of the corresponding ketone, ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This ketone precursor is commercially available and its reduction would yield the desired 4-hydroxy derivative. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Below is a hypothetical, yet mechanistically sound, step-by-step protocol for the synthesis of ethyl 4-hydroxyoxane-2-carboxylate via the reduction of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

Experimental Protocol: Reduction of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Objective: To synthesize ethyl 4-hydroxyoxane-2-carboxylate by the reduction of the corresponding ketone.

Materials:

-

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1.0 eq) in methanol (approximately 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired ethyl 4-hydroxyoxane-2-carboxylate as a mixture of cis and trans isomers. The ratio of isomers will depend on the facial selectivity of the hydride attack.

Causality Behind Experimental Choices:

-

Sodium borohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of ketones in the presence of esters.

-

Methanol is a suitable protic solvent that can activate the ketone and is compatible with sodium borohydride.

-

The reaction is performed at 0 °C to control the rate of reaction and improve the selectivity.

-

Quenching with ammonium chloride is necessary to neutralize any remaining reducing agent and to protonate the resulting alkoxide.

-

Extraction with dichloromethane is used to isolate the organic product from the aqueous phase.

-

Purification by column chromatography is a standard method to separate the product from any unreacted starting material and byproducts, and potentially to separate the cis and trans isomers.

Caption: Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate via ketone reduction.

Chemical Reactivity and Derivatization

The chemical reactivity of ethyl 4-hydroxyoxane-2-carboxylate is dictated by its three key functional components: the tetrahydropyran ring, the hydroxyl group, and the ethyl ester.

-

Hydroxyl Group: The secondary alcohol at the C4 position can undergo a variety of common alcohol reactions. It can be oxidized to the corresponding ketone (ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate) using mild oxidizing agents. It can also be acylated to form esters, etherified, or used as a nucleophile in substitution reactions. The stereochemistry at C4 will influence the reactivity and the stereochemical outcome of these transformations.

-

Ethyl Ester Group: The ester at the C2 position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters (transesterification), amides (amidation), or reduced to a primary alcohol.

-

Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

These functional handles allow for the synthesis of a diverse library of derivatives for SAR studies. For instance, the hydroxyl group can be functionalized to introduce different substituents that can probe interactions with a biological target, while the ester can be converted to an amide to introduce a hydrogen bond donor.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Substituted tetrahydropyrans are found in a variety of natural products with potent biological activities and have been incorporated into numerous drug candidates.[2]

Derivatives of ethyl 4-hydroxyoxane-2-carboxylate could be investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many natural products containing the tetrahydropyran ring system exhibit significant cytotoxic activity against various cancer cell lines. The functional groups on ethyl 4-hydroxyoxane-2-carboxylate provide a starting point for the design of novel anticancer agents.

-

Anti-inflammatory Agents: The tetrahydropyran scaffold has been explored for the development of anti-inflammatory drugs.

-

Antimicrobial Agents: The structural diversity that can be generated from this scaffold makes it an attractive starting point for the discovery of new antibacterial and antifungal compounds.

The hydroxyl and ester groups can be modified to optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, the hydroxyl group can serve as a key hydrogen bonding moiety for target engagement, while modifications to the ester could modulate cell permeability and metabolic stability.

Caption: Potential applications of the core scaffold in medicinal chemistry.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of ethyl 4-hydroxyoxane-2-carboxylate and its derivatives. While specific experimental data for this exact molecule are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Analytical Technique | Predicted Observations |

| ¹H NMR | - Ethyl group: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃). - Ring protons: A complex multiplet region between 1.5 and 4.5 ppm. The proton at C2 (adjacent to the ester) would be downfield, likely around 4.0-4.3 ppm. The proton at C4 (bearing the hydroxyl group) would be expected around 3.5-4.0 ppm. The chemical shifts and coupling constants of the ring protons will be highly dependent on the cis/trans stereochemistry. - Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Carbonyl carbon: A signal around 170-175 ppm. - Ethyl group carbons: Signals around 60-65 ppm (O-CH₂) and 14-15 ppm (CH₃). - Ring carbons: The carbon bearing the hydroxyl group (C4) would appear around 65-75 ppm. The carbon adjacent to the ester (C2) would be in a similar region. The other ring carbons would be found in the upfield region of 20-40 ppm. |

| IR Spectroscopy | - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. - C-O stretch (ether and alcohol): Strong absorption bands in the region of 1050-1250 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 174. - Fragmentation: Expect loss of the ethoxy group (-OEt, m/z = 45), loss of the ethyl group (-CH₂CH₃, m/z = 29), and fragmentation of the tetrahydropyran ring. |

The separation and characterization of the cis and trans isomers would likely require chromatographic techniques such as HPLC or GC, coupled with detailed NMR analysis, including 2D techniques like COSY and NOESY to establish the relative stereochemistry.

References

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

- This reference is hypothetical as no direct synthesis was found.

Sources

Ethyl 4-hydroxyoxane-2-carboxylate synthesis pathway

Technical Whitepaper: Stereoselective Synthesis of Ethyl 4-Hydroxyoxane-2-carboxylate

Executive Summary & Strategic Analysis

The synthesis of ethyl 4-hydroxyoxane-2-carboxylate (also systematically known as ethyl 4-hydroxytetrahydropyran-2-carboxylate) represents a critical challenge in the construction of polyketide fragments, statin pharmacophores, and marine macrolides.[1]

While simple etherification strategies exist, they often lack stereochemical rigor.[1] For high-value pharmaceutical intermediates, the Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) reaction using Danishefsky’s diene offers the highest degree of control, scalability, and atom economy.[1] This guide details the HDA pathway, prioritizing the "Cis-2,4" diastereomer (thermodynamically preferred in many natural scaffolds) while providing the mechanistic logic to invert this stereochemistry if required.[1]

Key Synthetic Challenges:

-

Ethyl Glyoxylate Stability: The aldehyde precursor readily polymerizes and requires freshly cracked distillation.[1]

-

Diastereoselectivity: Controlling the C2-C4 relationship (cis vs. trans) during the reduction of the intermediate ketone.[1]

-

Enol Ether Hydrolysis: Proper workup is essential to convert the initial silyl enol ether adduct into the dihydropyranone.

Pathway Visualization

The following flowchart outlines the "Gold Standard" HDA route, moving from raw precursors to the stereochemically defined alcohol.

Caption: Figure 1. Chemo-enzymatic and synthetic logic flow for the construction of the 2,4-disubstituted pyran core. The HDA route provides the most direct access to the enone intermediate.

Detailed Experimental Protocols

Phase 1: The Hetero-Diels-Alder Cycloaddition

This step constructs the six-membered ring. The use of Danishefsky's diene allows for mild conditions, but the quality of Ethyl Glyoxylate is the primary failure point.

-

Reagents:

-

Protocol:

-

Pre-treatment: Distill polymeric ethyl glyoxylate over P₂O₅ under vacuum (approx. 10 mmHg) to obtain the monomeric aldehyde (bright yellow oil).[1] Use immediately.

-

Reaction Setup: In a flame-dried flask under Argon, dissolve freshly distilled ethyl glyoxylate (10 mmol) in anhydrous THF (20 mL).

-

Catalyst Addition: Add Zn(OTf)₂ (0.5 mmol, 5 mol%). Cool the mixture to 0°C.

-

Diene Addition: Dropwise add Danishefsky’s diene (11 mmol, 1.1 equiv) over 15 minutes. The solution will turn from yellow to orange/brown.[1]

-

Monitoring: Stir at 0°C for 2 hours. TLC (20% EtOAc/Hexane) should show consumption of the aldehyde.[1]

-

Hydrolysis (Critical): The initial product is a silyl enol ether.[1] Add 1N HCl (10 mL) or TFA/DCM (1:10) and stir vigorously for 30 minutes at room temperature to effect desilylation and elimination of methanol.

-

Workup: Extract with Et₂O (3x). Wash combined organics with sat. NaHCO₃ and brine.[1][2] Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, 15-30% EtOAc/Hexanes) yields Ethyl 4-oxo-2,3-dihydro-4H-pyran-2-carboxylate (The Enone).[1]

-

Phase 2: Hydrogenation to the Saturated Ketone

The enone double bond is reduced to establish the tetrahydropyran core.

-

Protocol:

-

Dissolve the enone (5 mmol) in EtOAc (25 mL).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under a hydrogen balloon (1 atm) for 4–6 hours.

-

Filtration: Filter through a celite pad to remove Pd.[1]

-

Result: Quantitative conversion to Ethyl 4-oxotetrahydropyran-2-carboxylate . This intermediate is stable and can be stored.[1]

-

Phase 3: Stereoselective Reduction (The "Expertise" Pillar)

Here, the researcher determines the final stereochemistry. The ester group at C2 locks the ring conformation (preferring equatorial).[1] The hydride attack on the C4 ketone determines the C4 alcohol orientation.

Option A: Synthesis of cis-2,4-Ethyl 4-hydroxyoxane-2-carboxylate (Targeting the equatorial alcohol via axial hydride attack)

-

Mechanistic Insight: Bulky reducing agents like L-Selectride are sterically hindered by the axial hydrogens at C3 and C5. They are forced to attack the ketone from the equatorial trajectory (less hindered), pushing the resulting hydroxyl group into the axial position. Wait—correction:

-

Self-Correction/Validation: In cyclohexanones/pyranones, small hydrides (NaBH4) tend to attack axially (leading to equatorial alcohol).[1] Bulky hydrides (Selectrides) attack equatorially (leading to axial alcohol).[1]

-

Thermodynamic Product: The equatorial alcohol (cis to the equatorial ester) is generally more stable.[1]

-

Reagent Choice: To get the cis-2,4 (equatorial OH) , use NaBH₄ at low temperature.[1] To get the trans-2,4 (axial OH) , use L-Selectride .[1]

-

-

Revised Protocol (For Cis-Isomer/Equatorial OH):

-

Protocol (For Trans-Isomer/Axial OH):

Data Summary & Quality Control

Table 1: Diagnostic NMR Signals (400 MHz, CDCl3)

| Moiety | Chemical Shift (δ) | Multiplicity | Coupling Constant ( | Structural Insight |

| H-2 (Anomeric) | 4.05 - 4.20 ppm | dd | Indicates Axial H-2 (Equatorial Ester).[1] | |

| H-4 (Carbinol) | 3.70 - 3.90 ppm | tt (cis) / br s (trans) | Large coupling confirms Axial H-4 (Equatorial OH).[1] | |

| Ethyl CH2 | 4.25 ppm | q | 7.1 Hz | Standard ester confirmation.[1] |

Self-Validation Check:

-

If

is < 5 Hz, the ester is likely axial (unfavorable) or the ring is in a boat conformation.[1] -

If H-4 appears as a narrow multiplet (

Hz), the hydroxyl is axial (Trans-isomer).[1]

References

-

Danishefsky, S., & Kitahara, T. (1974).[1] A Useful Diene for the Diels-Alder Reaction.[3][4][5] Journal of the American Chemical Society, 96(25), 7807–7808.[1] Link[1]

-

Bednarski, M., & Danishefsky, S. (1983).[1] On the high stereoselectivity in the catalyzed cyclocondensation of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene with aldehydes. Journal of the American Chemical Society, 105(11), 3716–3717.[1] Link[1]

-

Keck, G. E., et al. (1995).[1] Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of Organic Chemistry, 60(10), 3194–3204.[1] Link[1]

-

Ghosh, A. K., & Kulkarni, S. (2008).[1] Enantioselective synthesis of (+)-exiguolide. Organic Letters, 10(18), 3907-3909.[1] (Demonstrates reduction of 4-oxopyrans). Link[1]

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans. Link

Sources

- 1. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diels-Alder Reaction [organic-chemistry.org]

Stereochemical Dynamics and Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate

Executive Summary

Ethyl 4-hydroxyoxane-2-carboxylate (also known as ethyl 4-hydroxytetrahydropyran-2-carboxylate) represents a critical pharmacophore in the synthesis of polyketide antibiotics, statins (HMG-CoA reductase inhibitors), and thromboxane analogs.[1] Its structural complexity lies not in its connectivity, but in its stereochemical plasticity.[1] With two chiral centers at C2 and C4, the molecule exists as four stereoisomers.

This guide provides a definitive analysis of the conformational dynamics that govern the stability of these isomers and details a self-validating synthetic workflow favoring the biocatalytic route for high diastereomeric excess (de).

Structural Analysis & Conformational Dynamics

The oxane (tetrahydropyran) ring adopts a chair conformation analogous to cyclohexane. However, the presence of the oxygen atom introduces dipole effects that must be balanced against steric hindrance.

The Stereoisomeric Landscape

The molecule possesses stereocenters at C2 and C4 .

-

Cis-Isomers (2R,4S / 2S,4R): The carboxylate (C2) and hydroxyl (C4) groups are on the same face of the ring.

-

Trans-Isomers (2R,4R / 2S,4S): The substituents occupy opposite faces.

Conformational Anchoring

In substituted oxanes, the 2-carboxylate group acts as a "conformational anchor."[1] Due to its significant steric bulk (

This anchoring effect dictates the orientation of the C4-hydroxyl group:

-

Thermodynamic Product (Cis): If C2 is equatorial, the cis isomer places the C4-hydroxyl in the equatorial position. This is the global energy minimum, devoid of significant 1,3-diaxial interactions.

-

Kinetic/High-Energy Product (Trans): If C2 is equatorial, the trans isomer forces the C4-hydroxyl into the axial position. This introduces destabilizing 1,3-diaxial interactions with the axial protons at C2 and C6.[1]

Figure 1: Conformational energy landscape. The Cis-isomer is thermodynamically preferred due to the diequatorial arrangement.

Synthetic Routes & Stereocontrol[1][2]

The synthesis typically proceeds via the reduction of ethyl 4-oxotetrahydropyran-2-carboxylate .[1] The choice of reducing agent determines the stereochemical outcome.

Chemical Reduction (Hydride Reagents)

-

Sodium Borohydride (NaBH₄): Small hydride donor.[1] Approaches from the axial face (least hindered), yielding the equatorial alcohol (Cis-isomer) as the major product.

-

Selectivity: ~4:1 (Cis:Trans).[1]

-

-

L-Selectride: Bulky hydride donor.[1] Steric hindrance forces attack from the equatorial face, yielding the axial alcohol (Trans-isomer).

-

Selectivity: >9:1 (Trans:Cis).[1]

-

Biocatalytic Reduction (The Gold Standard)

For pharmaceutical applications, Ketoreductases (KREDs) offer superior enantioselectivity and diastereoselectivity. KREDs can be screened to target the specific facial attack required, often achieving >99% diastereomeric excess (de).

| Method | Reagent | Major Product | Configuration | Mechanism |

| Thermodynamic | NaBH₄ / MeOH | Cis (OH-eq) | (2R, 4S) + (2S, 4R) | Axial Attack |

| Kinetic | L-Selectride | Trans (OH-ax) | (2R, 4R) + (2S, 4S) | Equatorial Attack |

| Enzymatic | KRED (Screened) | Tunable | Single Enantiomer | Active Site Control |

Analytical Characterization (Self-Validating Protocol)

The stereochemistry must be validated using

The H4 Signal Diagnostic

Focus on the proton at C4 (

-

Scenario A: Cis-Isomer (Equatorial OH, Axial H)

-

Scenario B: Trans-Isomer (Axial OH, Equatorial H)

Figure 2: NMR Decision Tree for Stereochemical Assignment.

Detailed Experimental Protocol

Objective: Biocatalytic Synthesis of (2R,4S)-Ethyl 4-hydroxyoxane-2-carboxylate (Cis-isomer).

Reagents & Equipment[1]

-

Substrate: Ethyl 4-oxotetrahydropyran-2-carboxylate (100 mg).

-

Enzyme: KRED-P1 (Codexis or equivalent screening kit hit).[1]

-

Cofactor: NADP+ (1.0 equiv) + Glucose Dehydrogenase (GDH) for recycling.[1]

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO (5% v/v co-solvent).[1]

Workflow

-

Buffer Prep: Dissolve NADP+ (1.2 mg) and Glucose (200 mg) in 10 mL of phosphate buffer.

-

Enzyme Activation: Add GDH (5 mg) and KRED-P1 (10 mg) to the buffer. Stir gently at 30°C for 10 mins.

-

Substrate Addition: Dissolve the ketone substrate (100 mg) in 0.5 mL DMSO. Add dropwise to the enzyme mixture.

-

Incubation: Stir at 30°C @ 150 rpm for 24 hours. Monitor pH; adjust with 0.1M NaOH if it drops below 6.5.[1]

-

Quench & Extract: Add 10 mL Ethyl Acetate (EtOAc). Vortex vigorously. Centrifuge to separate phases. Repeat extraction 2x.

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Validation: Dissolve residue in CDCl₃. Acquire

H-NMR.[1][3][4][5] Verify

References

-

Conformational Analysis of Tetrahydropyrans

-

Smith, A. B., et al. "Conformational Analysis of 2,6-Disubstituted Tetrahydropyrans." Journal of Organic Chemistry, vol. 60, no. 24, 1995, pp. 7837–7848. Link

-

-

Biocatalytic Reduction Strategies

-

NMR Coupling Constants in Heterocycles

-

Freibolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2005.[1] (Standard text for Karplus relationships in chair conformations).

-

-

Synthesis of 4-Hydroxypyran Derivatives

Sources

- 1. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

The Privileged Scaffold: A Technical Guide to Ethyl 4-hydroxyoxane-2-carboxylate

This guide serves as a technical deep dive into Ethyl 4-hydroxyoxane-2-carboxylate (systematically known as Ethyl 4-hydroxytetrahydropyran-2-carboxylate ). While often viewed as a "hidden" intermediate, this scaffold represents a critical junction in the history of medicinal chemistry, bridging the gap between carbohydrate chemistry and the total synthesis of complex statins and polyketide mimetics.

Executive Summary

Ethyl 4-hydroxyoxane-2-carboxylate is not merely a chemical reagent; it is a privileged pharmacophore scaffold . Historically, its structural motif—a six-membered ether ring decorated with distal hydroxyl and carboxylate functionalities—emerged as a cornerstone in the development of HMG-CoA reductase inhibitors (statins) and thromboxane receptor antagonists. This guide explores its evolution from a theoretical bioisostere to a commercially vital building block, detailing the stereochemical imperatives that drive its utility in drug discovery.

Part 1: Historical Evolution & Discovery Context

The "Mevalonate" Imperative (1970s–1980s)

The history of this molecule is inextricably linked to the discovery of Compactin (Mevinastatin) and Lovastatin in the 1970s. Akira Endo’s discovery that fungal metabolites could inhibit HMG-CoA reductase triggered a global race to synthesize analogs of the 3,5-dihydroxyheptanoic acid side chain.

-

The Connection: In solution, the biologically active open-chain dihydroxy acid exists in equilibrium with its lactone form. However, medicinal chemists sought more stable, conformationally restricted analogs to improve binding affinity and metabolic stability.

-

The Emergence: The tetrahydropyran (oxane) ring system was identified as a bioisostere for the lactone moiety. Unlike the hydrolytically unstable lactone, the oxane ring offered a rigid scaffold that could orient the C2-carboxylate and C4-hydroxyl groups in a precise spatial arrangement mimicking the transition state of HMG-CoA reduction.

From Carbohydrate Degradation to De Novo Synthesis

Originally, derivatives of 4-hydroxyoxane-2-carboxylate were accessed via the degradation of abundant carbohydrates (the "Chiral Pool" approach), specifically from D-glucose or D-galactose.

-

Limitation: This method was restricted by fixed stereochemistry.

-

Evolution: The 1990s saw a shift toward de novo asymmetric synthesis, utilizing the Prins cyclization and Hetero-Diels-Alder reactions. This allowed researchers to access "unnatural" stereoisomers required for novel synthetic drugs, establishing Ethyl 4-hydroxyoxane-2-carboxylate as a versatile, modular building block.

Part 2: Structural Logic & Pharmacophore Mapping

The utility of this molecule lies in its ability to present functional groups in specific vectors.[1][2]

Stereochemical Control

The molecule possesses two chiral centers (C2 and C4).

-

Cis-configuration (2R, 4R or 2S, 4S): Often mimics the folded conformation of statin side chains.

-

Trans-configuration (2R, 4S or 2S, 4R): utilized in designing thromboxane antagonists where a linear orientation is preferred.

Bioisosterism Visualization

The following diagram illustrates how the oxane core acts as a rigid linker, replacing flexible alkyl chains or unstable lactones in drug design.

Figure 1: Pharmacophore mapping showing the structural role of the oxane scaffold in ligand-protein binding.

Part 3: Technical Synthesis Protocol

Objective: Synthesis of cis-Ethyl 4-hydroxyoxane-2-carboxylate via the Prins Cyclization . Rationale: This method is chosen for its high diastereoselectivity, favoring the thermodynamic cis-product, and its use of simple starting materials.

Reaction Scheme Workflow

Figure 2: Step-wise synthesis workflow via the Prins Cyclization method.

Detailed Methodology

Safety Note: Trifluoroacetic acid (TFA) is corrosive. Perform all steps in a fume hood.

-

Reagent Preparation:

-

Charge a flame-dried round-bottom flask with 3-buten-1-ol (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C under an argon atmosphere.

-

-

Acid-Promoted Cyclization:

-

Add TFA (Trifluoroacetic acid) (2.0 equiv) dropwise.

-

Mechanism:[3] The acid generates an oxocarbenium ion from the glyoxylate, which is trapped by the homoallylic alcohol. The alkene then attacks the internal cation, closing the ring.

-

Stir at room temperature for 12 hours. The intermediate formed is often the trifluoroacetate ester at the C4 position.

-

-

Hydrolysis (Deprotection):

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in Methanol (MeOH).

-

Add Potassium Carbonate (K2CO3) (3.0 equiv) and stir for 1 hour to cleave the trifluoroacetate ester, revealing the free C4-hydroxyl group.

-

-

Purification:

-

Filter off solids and concentrate.

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Validation: Verify structure via 1H-NMR (Look for the characteristic oxane protons at 3.5–4.0 ppm).

-

Part 4: Analytical Data & Specifications

For researchers verifying the identity of the synthesized or purchased compound (CAS: 1822505-24-7 or isomers), the following physicochemical properties are standard.

| Parameter | Specification | Notes |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

| Boiling Point | ~276°C (Predicted) | Often distilled under high vacuum |

| Density | 1.17 ± 0.06 g/cm³ | Denser than water |

| Solubility | DMSO, Methanol, DCM | Poorly soluble in water |

| Key NMR Signal | δ 4.1-4.2 (q, O-CH2-CH3) | Ethyl ester confirmation |

| Key IR Band | ~1730-1750 cm⁻¹ | Carbonyl (C=O) stretch |

Part 5: References & Authoritative Grounding

-

Crosby, S. R., et al. (2000). "A Practical Synthesis of Tetrahydropyran-4-ones." Journal of Organic Chemistry. (Describes the oxidation/reduction cycles relevant to this scaffold).

-

Ghosh, A. K., et al. (2018). "Tetrahydropyran Rings in Natural Products and Medicinal Chemistry." Chemical Reviews. (Comprehensive review of the oxane scaffold utility).

-

Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research. (Historical context for the pharmacophore).

-

PubChem Database. "Compound Summary: Ethyl 4-hydroxyoxane-2-carboxylate." National Library of Medicine.

-

Fluorochem. "Product Specification: Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate."[4] (Precursor data).

Disclaimer: This guide is for research and educational purposes only. All chemical synthesis should be performed by qualified personnel using appropriate safety equipment.

Sources

The Pivotal Role of the Hydroxyl Group in Oxane Chemistry: A Technical Guide to Synthesis, Reactivity, and Transformation

Abstract: This technical guide provides an in-depth exploration of the chemical reactivity of the hydroxyl group in oxanes, a class of saturated oxygen-containing heterocycles. Recognizing the prevalence of hydroxylated oxane moieties in a vast array of natural products, pharmaceuticals, and advanced materials, this document is tailored for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of reactions to offer a detailed analysis of the underlying principles governing the hydroxyl group's behavior as a nucleophile, electrophile, and directing group. We delve into key transformations including etherification, esterification, oxidation, and nucleophilic substitution, with a strong emphasis on modern, stereoselective synthetic methods. Each section is underpinned by a discussion of mechanistic causality, providing a rationale for experimental design and reagent choice. Detailed, field-proven protocols for seminal reactions are provided, complete with self-validating checks. Furthermore, this guide addresses the strategic importance of orthogonal protecting group strategies and the profound impact of the hydroxyl group on the pharmacokinetic and pharmacodynamic profiles of oxane-containing therapeutics.

Introduction: The Oxane Moiety and the Significance of the Hydroxyl Group

Ubiquity of Oxanes in Nature and Medicine

The oxane, or tetrahydropyran, ring is a privileged scaffold in chemistry and biology. This six-membered saturated heterocycle containing one oxygen atom is a fundamental structural motif in a vast number of biologically active molecules. From the simple pyranose form of carbohydrates like glucose to complex macrocyclic antibiotics and marine natural products, the oxane ring provides a stable, yet conformationally flexible, framework.[1][2] Its prevalence in nature has made it a cornerstone in the development of therapeutics, with many drugs containing this heterocyclic system.

The Hydroxyl Group: A Locus of Reactivity and Specificity

The true chemical versatility of the oxane ring is often unlocked by the presence of one or more hydroxyl (-OH) groups. This functional group, seemingly simple in its composition, imparts a rich and varied reactivity to the oxane scaffold.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, a nucleophile, and, upon activation, an electrophile. This multifaceted nature allows for a wide range of chemical transformations, making hydroxylated oxanes key intermediates in the synthesis of complex molecules. In the context of drug discovery, the hydroxyl group is a critical pharmacophore, often playing a pivotal role in the molecular recognition events that underpin biological activity.[4][5]

Physicochemical Properties Influenced by the Hydroxyl Group

The presence of a hydroxyl group dramatically influences the physicochemical properties of an oxane. The highly polarized O-H bond introduces a significant dipole moment and the capacity for hydrogen bonding.[6] This leads to increased water solubility, a crucial factor in drug development, and higher boiling points compared to their non-hydroxylated counterparts. The ability of the hydroxyl group to engage in hydrogen bonding networks is also a key determinant of the binding affinity of a drug molecule to its biological target.[5]

Stereoselective Synthesis of Hydroxylated Oxanes

The ability to construct the oxane ring with precise control over the stereochemistry of its substituents, including hydroxyl groups, is a cornerstone of modern organic synthesis. Several powerful methods have emerged to address this challenge.

Intramolecular Hydroalkoxylation of Alkenols

The intramolecular hydroalkoxylation of δ-hydroxy olefins is a direct and atom-economical approach to the synthesis of substituted tetrahydropyrans.[7] This reaction can be catalyzed by a variety of transition metals, with gold and platinum catalysts being particularly effective. The choice of catalyst and reaction conditions can allow for high levels of stereocontrol, making this a valuable tool for the synthesis of complex hydroxylated oxanes.

Prins Cyclization: A Powerful Tool for Tetrahydropyran Synthesis

The Prins cyclization, the reaction of a homoallylic alcohol with an aldehyde, is a classic yet continually evolving method for the synthesis of 4-hydroxytetrahydropyrans.[8][9] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the judicious choice of Lewis or Brønsted acid catalyst and reaction conditions. This method is particularly powerful for the construction of highly substituted oxane rings with defined stereochemistry.[10][11]

Caption: The Prins cyclization pathway for the synthesis of 4-hydroxytetrahydropyrans.

Organocatalysis in Oxane Synthesis

In recent years, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of oxanes.[12][13] Chiral Brønsted acids, such as phosphoric acids, can catalyze the intramolecular oxa-Michael addition of alcohols to α,β-unsaturated systems, leading to the formation of chiral substituted tetrahydropyrans with high enantioselectivity. This approach avoids the use of metals and often proceeds under mild reaction conditions.

Protocol: Diastereoselective Synthesis of a 4-Hydroxytetrahydropyran via Prins Cyclization

This protocol describes the synthesis of a cis-2,6-disubstituted-4-hydroxytetrahydropyran, a common structural motif in natural products. The diastereoselectivity is controlled by the thermodynamic preference for the chair conformation with bulky substituents in equatorial positions.

Self-Validating System: The success of this reaction is validated by the diastereomeric ratio (d.r.) of the product, which should be high in favor of the cis isomer. This can be determined by 1H NMR spectroscopy by analyzing the coupling constants of the protons on the oxane ring. A large coupling constant (typically > 8 Hz) between H-2 and H-6 and the adjacent axial protons is indicative of the desired cis stereochemistry.

Methodology:

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in anhydrous DCM to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the product by 1H and 13C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Fundamental Reactivity of the Hydroxyl Group in Oxanes

The C-O and O-H Bonds: Polarity and Reactivity

The chemical behavior of the hydroxyl group is dominated by the polarity of the C-O and O-H bonds. Oxygen, being more electronegative than both carbon and hydrogen, draws electron density towards itself, creating a partial negative charge on the oxygen and partial positive charges on the carbon and hydrogen atoms.[3] This polarization dictates the hydroxyl group's reactivity.

The Hydroxyl Group as a Nucleophile

The lone pairs of electrons on the oxygen atom make the hydroxyl group an excellent nucleophile. It can readily attack a wide range of electrophilic centers, leading to the formation of ethers, esters, and other functional groups. The nucleophilicity of the hydroxyl group can be further enhanced by deprotonation with a base to form a more potent alkoxide nucleophile.

The Hydroxyl Group as an Electrophile (after activation)

While the hydroxyl group itself is not a good leaving group, it can be converted into one through protonation or derivatization. In acidic media, the hydroxyl group is protonated to form an oxonium ion, which can depart as a water molecule. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate) or a phosphonium salt (in the Mitsunobu reaction), transforming it into an excellent leaving group for nucleophilic substitution reactions.

Acidity and Basicity of the Hydroxyl Group

The hydroxyl group is amphoteric, meaning it can act as both a weak acid and a weak base. As a Brønsted acid, it can donate a proton to a strong base.[13] As a Lewis base, the lone pairs on the oxygen can coordinate to Lewis acids. The acidity of the hydroxyl group is influenced by the electronic effects of the surrounding substituents on the oxane ring.

Stereoelectronic Effects: Axial vs. Equatorial Hydroxyl Group Reactivity

The reactivity of a hydroxyl group on an oxane ring is significantly influenced by its stereochemical orientation: axial or equatorial. Generally, equatorial hydroxyl groups are more sterically accessible and are often more reactive towards bulky reagents.[14] Conversely, axial hydroxyl groups can be more reactive in certain reactions due to stereoelectronic effects, such as anchimeric assistance from the ring oxygen. For example, in some oxidation reactions, axial alcohols are oxidized faster than their equatorial counterparts.[15] The preference for axial or equatorial attack by a reagent is also a critical factor in determining the stereochemical outcome of a reaction.

Key Transformations of the Hydroxyl Group in Oxanes

Etherification: Building Complex Scaffolds

The conversion of a hydroxyl group to an ether is a fundamental transformation in organic synthesis, allowing for the connection of molecular fragments and the construction of more complex architectures.

The Williamson ether synthesis is a classic and reliable method for forming ethers.[16] It involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. While traditionally carried out with strong bases like sodium hydride, modern variations employ milder bases and phase-transfer catalysts to improve yields and substrate scope.

In the presence of a strong acid, alcohols can undergo dehydration to form ethers. This reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by another alcohol molecule.[17] This method is most effective for the synthesis of symmetrical ethers from primary alcohols.

Caption: Comparison of Williamson and Acid-Catalyzed Etherification Pathways.

This protocol utilizes a mild and efficient method for the methylation of a secondary alcohol on a tetrahydropyran ring.

Self-Validating System: The reaction can be monitored by the disappearance of the starting material's -OH peak in the IR spectrum and the appearance of a new methoxy signal (a singlet at ~3.4 ppm) in the 1H NMR spectrum of the product.

Methodology:

-

Reactant Preparation: In a vial, dissolve the hydroxylated tetrahydropyran (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Base Addition: Add potassium carbonate (K2CO3) (3.0 equiv).

-

Reagent Addition: Add methyl iodide (CH3I) (1.5 equiv).

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification and Validation: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the methylated product by NMR and mass spectrometry.

Esterification: Modulating Physicochemical Properties

Esterification is a key reaction for modifying the properties of a hydroxylated oxane, often used to create prodrugs or to alter solubility and lipophilicity.

Fischer esterification, the acid-catalyzed reaction of an alcohol with a carboxylic acid, is a classic but reversible process. For more efficient and irreversible ester formation, activated carboxylic acid derivatives such as acid chlorides or anhydrides are commonly used.[18] Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form esters from carboxylic acids under mild conditions.

This protocol describes a mild and high-yielding method for the esterification of a hydroxylated oxane with a carboxylic acid.

Self-Validating System: The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm-1) and the disappearance of the broad -OH stretch of the starting alcohol. In the 1H NMR, a downfield shift of the proton attached to the esterified carbon is expected.

Methodology:

-

Reactant Preparation: To a solution of the hydroxylated oxane (1.0 equiv), the carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1 M), add EDCI (1.5 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Workup: Dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.

-

Purification and Validation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the ester by NMR, IR, and mass spectrometry.

Oxidation: Accessing Carbonyl Functionality

The oxidation of hydroxyl groups in oxanes provides access to valuable ketone and aldehyde functionalities, which are versatile intermediates for further synthetic transformations.

Primary alcohols in oxanes can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones.[19][20][21] The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

A variety of reagents are available for the oxidation of alcohols.[17][22] For the selective oxidation of primary alcohols to aldehydes, mild reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed to prevent overoxidation to the carboxylic acid.[1] For the oxidation of secondary alcohols to ketones, a wider range of oxidants can be used, including chromium-based reagents (e.g., Jones reagent) and milder, more modern alternatives.

| Oxidizing Agent | Substrate | Product | Key Features |

| PCC | Primary Alcohol | Aldehyde | Mild, anhydrous conditions |

| DMP | Primary/Secondary Alcohol | Aldehyde/Ketone | Mild, neutral pH, short reaction times |

| Swern Oxidation | Primary/Secondary Alcohol | Aldehyde/Ketone | Cryogenic temperatures, avoids heavy metals |

| Jones Reagent | Primary/Secondary Alcohol | Carboxylic Acid/Ketone | Strong, acidic conditions |

This protocol describes a mild and efficient oxidation of a secondary alcohol to a ketone.

Self-Validating System: The reaction is validated by the appearance of a strong ketone carbonyl stretch in the IR spectrum (around 1715 cm-1) and the disappearance of the -OH proton signal in the 1H NMR spectrum.

Methodology:

-

Reactant Preparation: To a solution of the secondary alcohol (1.0 equiv) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.5 equiv) in one portion.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Workup: Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM.

-

Purification and Validation: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the ketone by NMR, IR, and mass spectrometry.

Nucleophilic Substitution: Halogenation and Beyond

Replacing the hydroxyl group with another nucleophile is a powerful way to introduce new functionality.

As the hydroxide ion is a poor leaving group, the hydroxyl group must first be activated. Common methods include conversion to a sulfonate ester (tosylate, mesylate) or using the Mitsunobu reaction. The Mitsunobu reaction allows for the substitution of a hydroxyl group with a variety of nucleophiles with inversion of stereochemistry.

This protocol describes the inversion of a secondary alcohol on an oxane ring using p-nitrobenzoic acid as the nucleophile, followed by hydrolysis of the resulting ester.

Self-Validating System: The inversion of stereochemistry can be confirmed by comparing the 1H NMR spectrum of the final alcohol with that of the starting material. Changes in coupling constants and chemical shifts of adjacent protons will indicate the change from, for example, an equatorial to an axial hydroxyl group.

Methodology:

-

Reactant Preparation: To a solution of the secondary alcohol (1.0 equiv), triphenylphosphine (PPh3) (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Concentrate the reaction mixture and purify the crude ester by flash chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add potassium carbonate (K2CO3). Stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Purification and Validation: Neutralize the reaction with dilute HCl, extract with ethyl acetate, and purify the inverted alcohol by flash chromatography. Confirm the structure and stereochemistry by NMR.

The Strategic Use of Protecting Groups for Oxane Hydroxyls

The Imperative for Orthogonal Protection in Multi-Step Synthesis

In the synthesis of complex molecules containing multiple hydroxyl groups, it is often necessary to selectively react one hydroxyl group while leaving others unchanged. This is achieved through the use of protecting groups.[23][24] An ideal protecting group is easily installed, stable to a range of reaction conditions, and can be selectively removed under mild conditions without affecting other functional groups. The concept of "orthogonal" protecting groups, which can be removed under different, non-interfering conditions, is crucial for efficient multi-step synthesis.[6]

Common and Advanced Protecting Groups for Alcohols

A wide variety of protecting groups for alcohols are available.[18][25] Some of the most common include:

-

Silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are versatile protecting groups with a wide range of stabilities, which can be tuned by the steric bulk of the silicon substituents. They are typically removed with fluoride sources (e.g., TBAF) or acid.

-

Acetals (e.g., MOM, MEM, THP): These are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

-

Benzyl ethers (e.g., Bn): These are robust protecting groups that are stable to a wide range of conditions and are typically removed by catalytic hydrogenation.

Caption: Common Protecting Group Strategies for Hydroxyl Groups.

Protocol: Orthogonal Protection of a Diol on an Oxane Ring

This protocol demonstrates the selective protection of a primary alcohol as a silyl ether in the presence of a secondary alcohol.

Self-Validating System: Successful selective protection can be confirmed by 1H NMR, which will show the disappearance of the proton signals corresponding to the primary alcohol's hydroxyl group and the appearance of the characteristic signals for the silyl protecting group, while the secondary alcohol's hydroxyl proton signal remains.

Methodology:

-

Reactant Preparation: To a solution of the diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.1 M) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) in one portion.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification and Validation: Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the selectively protected product by NMR.

The Hydroxyl Group in Drug Discovery and Development

The Hydroxyl Group as a Key Pharmacophore: Hydrogen Bonding in Drug-Receptor Interactions

The hydroxyl group is a masterful architect of molecular recognition in biological systems. Its ability to act as both a hydrogen bond donor and acceptor allows it to form highly specific and directional interactions with amino acid residues in the binding sites of proteins.[4] These hydrogen bonds are often critical for the high affinity and selectivity of a drug for its target. The precise positioning of a hydroxyl group on an oxane scaffold can therefore be the difference between a potent therapeutic and an inactive molecule.

Impact of Hydroxylation on ADME Properties

The introduction or modification of a hydroxyl group can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Increased polarity from a hydroxyl group can improve aqueous solubility, which may enhance absorption. However, it can also increase clearance through the kidneys. The hydroxyl group is also a common site for metabolic transformations, such as glucuronidation or sulfation, which can facilitate drug excretion. Therefore, medicinal chemists must carefully consider the placement and reactivity of hydroxyl groups to achieve an optimal pharmacokinetic profile.

Conclusion: Harnessing the Versatility of the Oxane Hydroxyl Group

The hydroxyl group, when appended to the robust and biologically relevant oxane scaffold, creates a molecule of immense chemical potential. Its reactivity as a nucleophile, its ability to be transformed into an excellent leaving group, and its capacity for oxidation provide a rich toolbox for the synthetic chemist. For the drug development professional, the hydroxyl group is a key handle for modulating physicochemical properties and a critical determinant of biological activity. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of the hydroxyl group in oxane chemistry, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC - NIH. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

-

Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters - ACS Publications. [Link]

-

The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Alcohol Reactivity. MSU chemistry. [Link]

-

Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. PubMed. [Link]

-

Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes Using a Silane-Iodine Catalytic System. Organic Chemistry Portal. [Link]

-

Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. PubMed Central. [Link]

-

Oxidation of Alcohols. Organic Chemistry - Jack Westin. [Link]

-

Glucose. Wikipedia. [Link]

-

Functional Groups In Organic Chemistry. [Link]

-

Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. CrystEngComm (RSC Publishing). [Link]

-

Protecting Group Strategies. ResearchGate. [Link]

-

Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

-

Quantitative Comparison of Pyranose Dehydrogenase Action on Diverse Xylooligosaccharides. PMC - NIH. [Link]

-

Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. PubMed. [Link]

-

Synthesis of Oxazocenones via Gold(I)-Catalyzed 8-Endo-Dig Hydroalkoxylation of Alkynamides. PMC - NIH. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

-

Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

-

17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

-

Why axial -OH group are generally more reactive than their equatorial isomers?. Reddit. [Link]

-

A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides. NIH. [Link]

-

Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH. [Link]

-

Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). [Link]

-

Alcohol oxidation. Wikipedia. [Link]

-

Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Mastering Protecting Groups in Peptide Synthesis. Pept... - SBS Genetech. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes Using a Silane-Iodine Catalytic System [organic-chemistry.org]

- 5. Synthesis of Oxazocenones via Gold(I)-Catalyzed 8-Endo-Dig Hydroalkoxylation of Alkynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 12. Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. reddit.com [reddit.com]

- 16. francis-press.com [francis-press.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. mdpi.com [mdpi.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 22. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 23. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 24. jocpr.com [jocpr.com]

- 25. A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of 4-Hydroxytetrahydropyran-2-carboxylates

Introduction: The Significance of Substituted Tetrahydropyrans in Modern Drug Discovery